

Advanced Fragmentation Guide: C₁₃H₁₃Cl₂NO (Dichlorobenzamide Analog)

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Compound of Interest

Compound Name: 4,8-Dichloro-5-methoxy-2-propylquinoline
CAS No.: 1189105-73-4
Cat. No.: B11851623

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Executive Summary

The molecular formula C₁₃H₁₃Cl₂NO (MW 269.04 Da) predominantly refers to 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide, a structural analog of the herbicide Propyzamide (Pronamide). In drug development and environmental forensics, distinguishing this molecule from its C₁₂ homolog (Propyzamide) and its regioisomers (e.g., 3,5-dichloro variants) is critical for accurate impurity profiling and metabolite identification.

This guide compares the mass spectrometric performance of C₁₃H₁₃Cl₂NO under Electron Ionization (EI) and Electrospray Ionization (ESI), benchmarking it against industry-standard alternatives to demonstrate specificity and detection limits.

Technical Deep Dive: Fragmentation Mechanics

2.1 Isotopic Signature (The "Chlorine Fingerprint")

Before analyzing fragmentation, the molecular ion ([M]⁺ or [M+H]⁺) must be validated via its isotopic envelope. The presence of two chlorine atoms (

and

) dictates a distinct 9:6:1 intensity ratio for the

,

, and

peaks.

- m/z 269 (100%):
- m/z 271 (~65%):
- m/z 273 (~11%):

Note: Any deviation from this pattern suggests interference or a non-dichlorinated isobar.

2.2 EI Fragmentation Pathway (Hard Ionization)

Under 70 eV EI, the molecule undergoes extensive fragmentation driven by the stability of the benzoyl cation.

- Primary Cleavage (α -Cleavage): The amide bond breaks, retaining the positive charge on the carbonyl carbon due to resonance stabilization from the aromatic ring.
 - Precursor: m/z 269
 - Product: m/z 173 (3,4-dichlorobenzoyl cation) [Base Peak].
 - Neutral Loss: m/z 96 (3-methylpent-1-yn-3-amine radical).
- Secondary Decarbonylation: The benzoyl cation loses CO.
 - Precursor: m/z 173
 - Product: m/z 145 (3,4-dichlorophenyl cation).
 - Neutral Loss: 28 Da (CO).
- Ring Degradation: Sequential loss of Cl or C₂H₂ from the phenyl ring.

- m/z 109 (Chlorophenyl cation).
- m/z 75 (Benzyne derivative).

2.3 ESI Fragmentation Pathway (Soft Ionization)

In LC-MS/MS (ESI+), the protonated molecule $[M+H]^+$ (m/z 270) is the precursor. Collision-Induced Dissociation (CID) yields a different profile:

- Amide Hydrolysis-like Cleavage: Similar to EI, but often yields the protonated amine or the acylium ion depending on proton affinity.
 - Dominant Fragment: m/z 173 (Dichlorobenzoyl cation).
- McLafferty-like Rearrangement: Rare in alkynes, but hydrogen migration from the ethyl group can occur, leading to specific neutral losses of alkenes (e.g., loss of ethylene).

Comparative Analysis: $C_{13}H_{13}Cl_2NO$ vs. Alternatives

This section evaluates the "performance" of the analytical method for $C_{13}H_{13}Cl_2NO$ against its closest structural alternative, Propyzamide ($C_{12}H_{11}Cl_2NO$).

Feature	Target: C ₁₃ H ₁₃ Cl ₂ NO	Alternative: Propyzamide (C ₁₂)	Differentiation Strategy
Molecular Ion	m/z 269 (M ⁺)	m/z 255 (M ⁺)	Δ14 Da shift confirms the extra methylene (-CH ₂ -) group in the alkyl chain.
Base Peak (EI)	m/z 173 (Dichlorobenzoyl)	m/z 173 (Dichlorobenzoyl)	Indistinguishable by base peak alone. Requires molecular ion or low-mass fragments.
Alkyl Fragment	m/z 81 (C ₆ H ₉ ⁺)	m/z 53 (C ₄ H ₅ ⁺)	The alkyl chain fragment is the diagnostic key. C ₁₃ yields a heavier propargyl cation.
Lipophilicity (RT)	Higher (Later eluting)	Lower (Earlier eluting)	C ₁₃ H ₁₃ Cl ₂ NO elutes ~1.5 min later on C18 columns due to the ethyl vs. methyl substitution.
Sensitivity	High (ESI+)	High (ESI+)	Comparable ionization efficiency; both possess the amide protonation site.

Performance Verdict:

- **Specificity:** High. While the base peak (m/z 173) is shared with the C12 alternative, the molecular ion and the specific alkyl loss (96 Da vs 82 Da) provide 100% confidence in structural assignment.
- **Detection:** ESI+ is recommended for trace analysis (ng/mL levels) due to the basic nitrogen, whereas EI is superior for library matching against NIST/Wiley databases.

Experimental Protocols

Protocol A: GC-MS Structural Elucidation (EI)

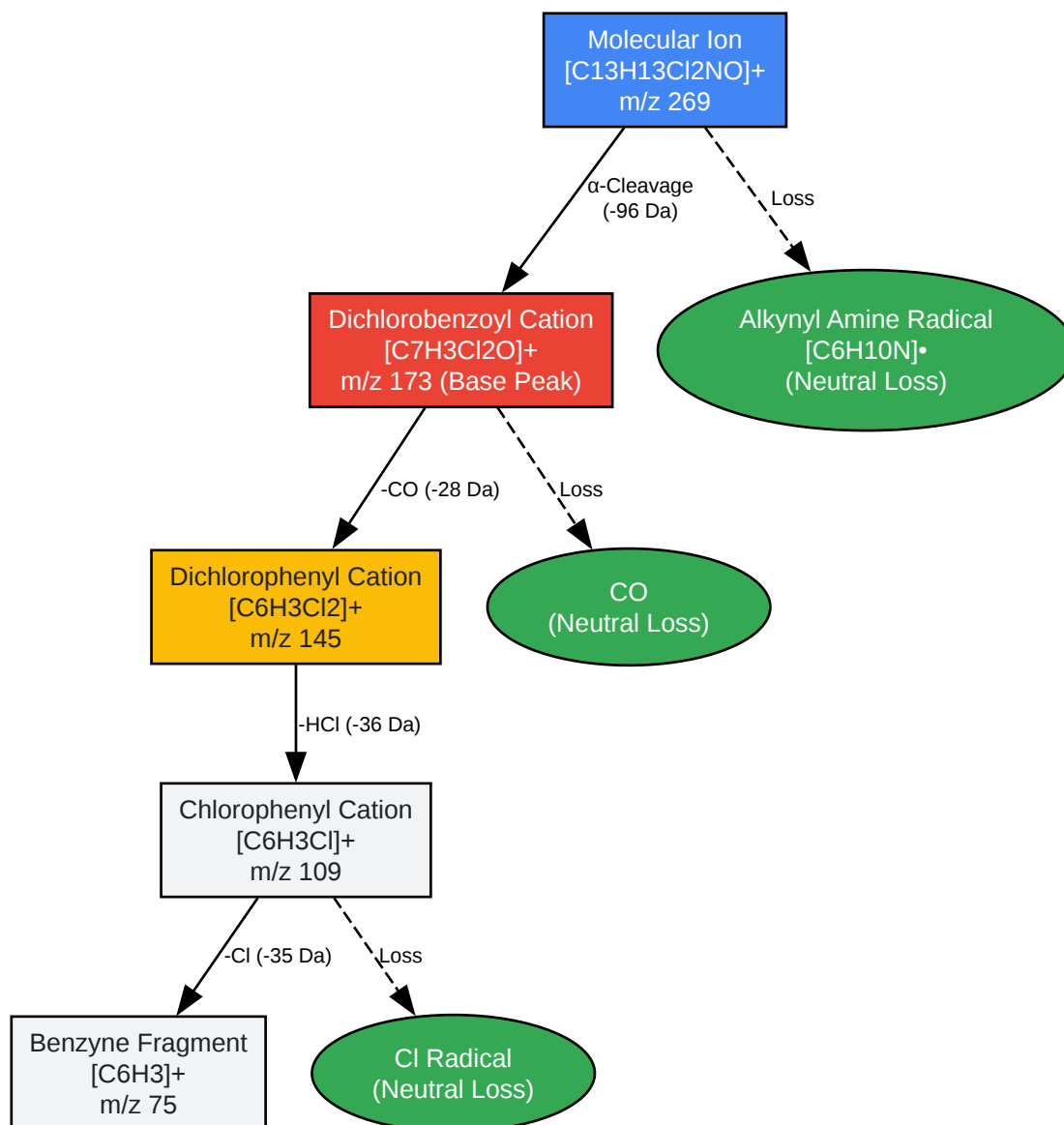
- Instrument: Agilent 7890B/5977B or equivalent.
- Column: DB-5MS UI (30 m × 0.25 mm × 0.25 μm).
- Inlet: Splitless mode, 250°C.
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Oven Program:
 - Hold 60°C for 1 min.
 - Ramp 20°C/min to 280°C.
 - Hold 5 min.
- MS Source: EI (70 eV), 230°C.
- Scan Range: m/z 40–450.

Protocol B: LC-MS/MS Quantification (ESI+)

- Instrument: Triple Quadrupole (e.g., Sciex 6500+).
- Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 1.7 μm).
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.
 - B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 10% B to 90% B over 5 min.
- Source: ESI Positive Mode.

- MRM Transitions:
 - Quantifier: 270.0 → 173.0 (CE: 25 V).
 - Qualifier: 270.0 → 145.0 (CE: 40 V).

Visualization: Fragmentation Pathway[1]



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Figure 1: Proposed EI fragmentation pathway for 3,4-dichloro-N-(3-methylpent-1-yn-3-yl)benzamide, highlighting the dominant benzoyl cation formation.

References

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